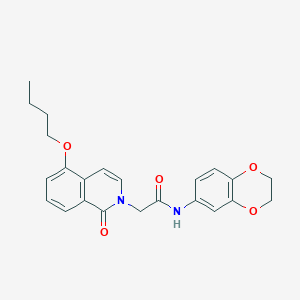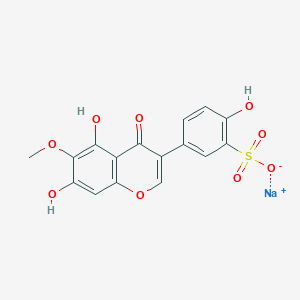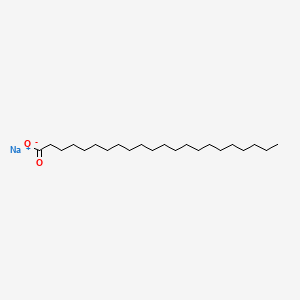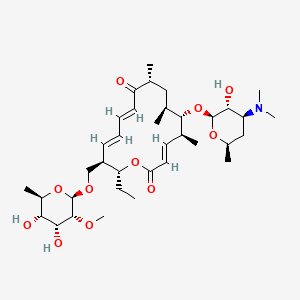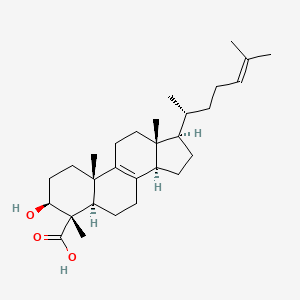
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4beta-Methylzymosterol-4alpha-carboxylic acid, also known as 4alpha-carboxy-4beta-methyl-zymosterol or 4a-carboxy-4b-methyl-5a-cholesta-8, 24-dien-3b-ol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4beta-Methylzymosterol-4alpha-carboxylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4beta-methylzymosterol-4alpha-carboxylic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Methylzymosterol-4alpha-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. 4beta-Methylzymosterol-4alpha-carboxylic acid can be biosynthesized from zymosterol.
4beta-methylzymosterol-4alpha-carboxylic acid is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a carboxy group. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a zymosterol. It is a conjugate acid of a 4beta-methylzymosterol-4alpha-carboxylate.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Chemical Synthesis : The chemical synthesis of related sterols, including 4alpha-methyl and 4beta-methyl isomers, has been described, highlighting the diverse chemical processes used to produce these compounds. The sterols synthesized show important variations in their molecular structures, indicating the breadth of chemical derivatives possible from this base compound (Knapp & Schroepfer, 1975).
Biological Activity
- Biosynthesis in Bacteria : Studies on Methylococcus capsulatus have identified 4,4-dimethyl and 4alpha-methyl sterols, indicating that this bacterium synthesizes sterols similar to 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, providing insights into microbial sterol biosynthesis (Bouvier et al., 1976).
Chromatographic Analysis
- High-Performance Thin-Layer Chromatography : A method using high-performance thin-layer chromatography for analyzing sterols closely related to the target compound was developed, demonstrating the utility of chromatographic techniques in the qualitative and quantitative analysis of similar sterols (Pandey et al., 2007).
Meiotic Activation
- Activation of Meiosis : Certain sterols, including those structurally similar to 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, have been reported to activate meiosis in mouse oocytes, indicating their potential biological significance in reproductive processes (Ruan et al., 1998).
Mass Spectral Analysis
- Mass Spectral Fragmentation : The mass spectral analysis of C-4alpha- and C-4beta-alkylated sterols has been conducted, providing essential data for understanding the mass spectral properties of similar compounds (Knapp et al., 1976).
Propiedades
Nombre del producto |
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol |
|---|---|
Fórmula molecular |
C29H46O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h8,19,21-22,24-25,30H,7,9-17H2,1-6H3,(H,31,32)/t19-,21-,22+,24-,25+,27-,28-,29+/m1/s1 |
Clave InChI |
MYWAIWDQTCHPTH-LJAIZBFVSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





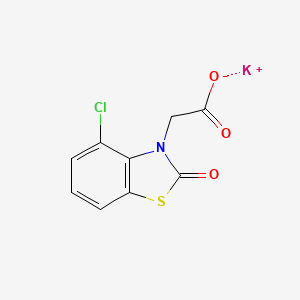
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
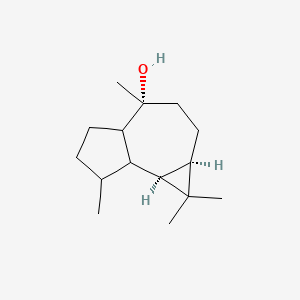

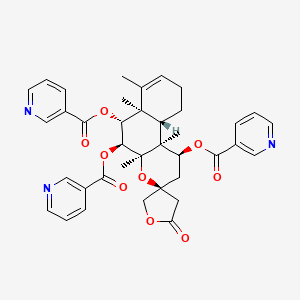
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
